molecular formula C17H16O5 B040492 Dhmdr CAS No. 113477-35-3

Dhmdr

Cat. No. B040492
M. Wt: 300.3 g/mol
InChI Key: CZSLURFDEROKDZ-RUINGEJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydromyricetin (DHM) is a flavonoid compound that is extracted from the bark of the Ampelopsis grossedentata plant. DHM has been used in traditional Chinese medicine for centuries to treat a variety of ailments. In recent years, DHM has gained attention for its potential as a therapeutic agent in a range of scientific research applications.

Mechanism Of Action

Dhmdr works by inhibiting the activity of enzymes that are involved in the metabolism of alcohol. This leads to a decrease in the production of toxic byproducts of alcohol metabolism, such as acetaldehyde. Dhmdr also activates certain signaling pathways in the brain that are involved in regulating alcohol consumption.

Biochemical And Physiological Effects

Dhmdr has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell damage. Dhmdr has also been shown to improve cognitive function and protect against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Dhmdr has several advantages for use in lab experiments. It is a natural compound that is readily available and easy to synthesize. Dhmdr is also relatively non-toxic and has been shown to have low side effects. However, Dhmdr has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. Dhmdr also has a relatively short half-life, which can make it difficult to maintain consistent blood levels over time.

Future Directions

There are several future directions for research on Dhmdr. One area of research is the potential therapeutic use of Dhmdr in treating alcohol addiction and related disorders. Another area of research is the potential use of Dhmdr in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is potential for Dhmdr to be used in the development of new cancer therapies. Further research is needed to fully explore the potential therapeutic applications of Dhmdr.
Conclusion:
Dhmdr is a natural compound that has gained attention for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Dhmdr has also been studied for its potential to treat alcohol-related disorders, such as alcohol addiction and liver damage. Dhmdr has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully explore the potential therapeutic applications of Dhmdr.

Synthesis Methods

Dhmdr is synthesized from the bark of the Ampelopsis grossedentata plant. The bark is harvested and boiled in water to extract the Dhmdr. The extract is then purified using chromatography to obtain the pure Dhmdr compound.

Scientific Research Applications

Dhmdr has been studied for its potential therapeutic effects on a range of health conditions. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Dhmdr has also been studied for its potential to treat alcohol-related disorders, such as alcohol addiction and liver damage. Dhmdr has been shown to reduce alcohol cravings and protect liver cells from alcohol-induced damage.

properties

CAS RN

113477-35-3

Product Name

Dhmdr

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

(9R)-4,5,9-trihydroxyspiro[11-oxatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C17H16O5/c18-11-1-3-16(4-2-11)13-8-22-9-17(16,21)7-10-5-14(19)15(20)6-12(10)13/h1-6,13,19-21H,7-9H2/t13?,17-/m0/s1

InChI Key

CZSLURFDEROKDZ-RUINGEJQSA-N

Isomeric SMILES

C1C2C3=CC(=C(C=C3C[C@@](C24C=CC(=O)C=C4)(CO1)O)O)O

SMILES

C1C2C3=CC(=C(C=C3CC(C24C=CC(=O)C=C4)(CO1)O)O)O

Canonical SMILES

C1C2C3=CC(=C(C=C3CC(C24C=CC(=O)C=C4)(CO1)O)O)O

synonyms

7,10-dihydroxy-11-methoxydracaenone

Origin of Product

United States

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